![molecular formula C10H18ClNO2 B2845165 Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride CAS No. 2387595-51-7](/img/structure/B2845165.png)
Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride
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Overview
Description
“Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride” is a chemical compound that contains the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride” is based on the 8-azabicyclo[3.2.1]octane scaffold . This structure is also available as a 2d Mol file or as a computed 3d SD file .Chemical Reactions Analysis
The first example of asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (II) complex/chiral Lewis acid binary system is reported . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .Scientific Research Applications
- Researchers have focused on stereoselective methods to construct this basic structure. Some approaches involve enantioselective synthesis of an acyclic starting material, while others achieve stereochemical control directly during the scaffold formation .
- Researchers explore its potential as a key synthetic intermediate in total synthesis, aiming to harness its biological activity .
Tropane Alkaloid Synthesis
Drug Discovery
Nematicidal Properties
Mechanism of Action
Target of Action
The primary target of Methyl 2-(3-azabicyclo[32It’s known that the 8-azabicyclo[321]octane scaffold is the central core of the family of tropane alkaloids . Tropane alkaloids display a wide array of interesting biological activities .
Mode of Action
Tropane alkaloids, which share the same core structure, are known for their diverse biological activities . The specific interactions with its targets and the resulting changes would depend on the specific biological activity of the compound.
Biochemical Pathways
The specific biochemical pathways affected by Methyl 2-(3-azabicyclo[32Given its structural similarity to tropane alkaloids, it can be inferred that it may affect similar biochemical pathways . The downstream effects would depend on the specific biological activity of the compound.
Result of Action
The specific molecular and cellular effects of Methyl 2-(3-azabicyclo[32Given its structural similarity to tropane alkaloids, it can be inferred that it may have similar effects .
Future Directions
properties
IUPAC Name |
methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO2.ClH/c1-13-10(12)4-9-7-2-3-8(9)6-11-5-7;/h7-9,11H,2-6H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWEPWLIEXKFQOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1C2CCC1CNC2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-azabicyclo[3.2.1]octan-8-yl)acetate;hydrochloride |
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